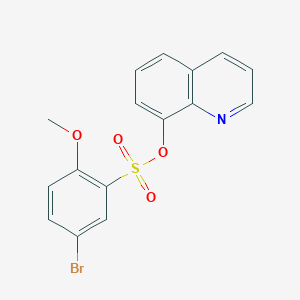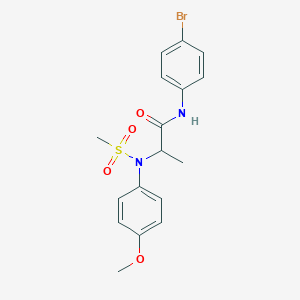
Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This compound is particularly interesting due to its unique structure, which combines a quinoline moiety with a brominated methoxybenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate typically involves the bromination of 8-methoxyquinoline followed by sulfonation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid . The sulfonation step involves the reaction of the brominated product with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The quinoline moiety can undergo reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
Substitution: Formation of quinolin-8-yl 5-azido-2-methoxybenzenesulfonate or quinolin-8-yl 5-thiocyanato-2-methoxybenzenesulfonate.
Oxidation: Formation of quinolin-8-yl 5-bromo-2-hydroxybenzenesulfonate or quinolin-8-yl 5-bromo-2-formylbenzenesulfonate.
Reduction: Formation of dihydrothis compound.
Scientific Research Applications
Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antic
Properties
IUPAC Name |
quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S/c1-21-13-8-7-12(17)10-15(13)23(19,20)22-14-6-2-4-11-5-3-9-18-16(11)14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINHMZQXLXBAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinecarboxylate](/img/structure/B5174242.png)
![2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5174262.png)
![4-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5174265.png)
![1-[3-(2-fluorophenoxy)propyl]-1H-imidazole](/img/structure/B5174277.png)
![1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5174281.png)
![N-BENZYL-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE](/img/structure/B5174286.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5174295.png)

![5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174306.png)

![2-chloro-N-(4-{4-methyl-5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B5174332.png)
![2-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5174338.png)
![N-[2-[(4-methoxybenzoyl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B5174353.png)
